2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrophenyl isothiocyanate to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other functionalized compounds .
Scientific Research Applications
2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. For example, as a potential DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and the proliferation of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbamothioyl]amino}ethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbamothioyl]amino}ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)-ethyl)-benzamide
Uniqueness
What sets 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide apart is its specific combination of halogen atoms and the nitrophenyl group, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H11Cl5N4O3S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2,4-dichloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl5N4O3S/c17-8-1-6-11(12(18)7-8)13(26)23-14(16(19,20)21)24-15(29)22-9-2-4-10(5-3-9)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29) |
InChI Key |
VSQWMMPUGFGWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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